2-(1H-Indol-2-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(1H-Indol-2-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to downstream effects such as the treatment of cancer cells and microbes .
Pharmacokinetics
It is known that the compound has high gi absorption and is a p-gp substrate . These properties can impact the bioavailability of the compound.
Result of Action
Indole derivatives are known to have various biologically vital properties .
Action Environment
It is known that the compound is stable under inert atmosphere and room temperature conditions .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives have excellent interactions with receptors , suggesting that 2-(1H-Indol-2-yl)ethan-1-amine hydrochloride may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that indole derivatives can have significant impacts on cell function These impacts could potentially include effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-2-yl)ethan-1-amine hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The specific conditions for synthesizing this compound involve using hydrazine and an appropriate aldehyde or ketone, followed by hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Indol-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
2-(1H-Indol-2-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-(1H-Indol-1-yl)ethanamine
- 2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride
- 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine
Comparison: Compared to these similar compounds, 2-(1H-Indol-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. The presence of the hydrochloride group also affects its solubility and stability .
Properties
IUPAC Name |
2-(1H-indol-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c11-6-5-9-7-8-3-1-2-4-10(8)12-9;/h1-4,7,12H,5-6,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIZAZGLEDNKOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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